Meropenem trihydraté

Vue d'ensemble

Description

Le méropéneme est un antibiotique carbapénème à large spectre utilisé pour traiter diverses infections bactériennes. Il est efficace contre les bactéries à Gram positif et à Gram négatif. Le méropéneme agit en pénétrant dans les cellules bactériennes et en interférant avec la synthèse des composants essentiels de la paroi cellulaire, ce qui entraîne la mort cellulaire . Il est couramment utilisé pour traiter les infections cutanées et des structures cutanées compliquées, les infections intra-abdominales compliquées et la méningite bactérienne .

Mécanisme D'action

Target of Action

Meropenem trihydrate is a broad-spectrum carbapenem antibiotic . It is active against both Gram-positive and Gram-negative bacteria . The primary targets of Meropenem are the penicillin-binding proteins (PBPs) located within the bacterial cell wall .

Mode of Action

Meropenem exerts its action by readily penetrating bacterial cells and interfering with the synthesis of vital cell wall components . This interference occurs through the binding of Meropenem to PBPs, which are essential for bacterial cell wall synthesis . The binding inhibits the cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The bactericidal activity of Meropenem results from the inhibition of cell wall synthesis . By binding to PBPs, Meropenem prevents the normal synthesis of the cell wall in the bacteria, leading to osmotic instability and ultimately cell lysis and death .

Pharmacokinetics

Meropenem exhibits time-dependent bactericidal activity, which means that free-drug concentrations higher than the MIC for an adequate percentage of time in a dosing interval (%T>MIC) must be maintained for efficacy . Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment . In most patients, an initial loading dose of 2 g is administered, and dosage adjustments are made based on renal function .

Result of Action

The result of Meropenem’s action is the death of the bacterial cells . By inhibiting the synthesis of vital cell wall components, Meropenem causes the lysis of the bacterial cells, leading to their death .

Action Environment

The efficacy of Meropenem can be influenced by various environmental factors. For instance, pathophysiological changes such as extreme body weights in critically ill patients with severe infections may alter the pharmacokinetics of Meropenem, leading to treatment failure or toxicity . Therefore, understanding these characteristics for each patient is important in determining effective antibiotic dosing regimens .

Applications De Recherche Scientifique

Meropenem has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their stability.

Biology: Investigated for its interactions with bacterial cells and mechanisms of resistance.

Medicine: Widely used to treat serious bacterial infections, including meningitis, pneumonia, and sepsis.

Industry: Employed in the development of new antibiotics and in pharmaceutical manufacturing.

Analyse Biochimique

Biochemical Properties

Meropenem trihydrate interacts with several enzymes and proteins. Its strongest affinities are towards penicillin-binding proteins (PBPs) 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus . The interaction with these PBPs inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

Meropenem trihydrate has significant effects on various types of cells and cellular processes. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach its PBP targets . By interfering with the synthesis of vital cell wall components, it leads to cell death . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Meropenem trihydrate involves its binding to PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis leads to cell death . The bactericidal activity of Meropenem results from this inhibition of cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, Meropenem trihydrate shows changes in its effects over time. It penetrates into intra-abdominal tissues and peritoneal fluid within 1 hour, and median peak concentrations in bile and muscle are observed within 2–4 hours after administration .

Dosage Effects in Animal Models

In animal models, the effects of Meropenem trihydrate vary with different dosages. In mice and rats, large intravenous doses of Meropenem (2200-4000 mg/kg) have been associated with ataxia, dyspnea, convulsions, and mortalities .

Metabolic Pathways

Meropenem trihydrate is involved in various metabolic pathways. It undergoes primarily renal elimination, therefore, dosage adjustment is required for patients with renal impairment . It is metabolized into open ring metabolite UK-1a which is also microbiologically active .

Transport and Distribution

Meropenem trihydrate is transported and distributed within cells and tissues. It penetrates most body fluids and tissues rapidly after intravenous administration . It is also actively pumped back into the gut lumen by efflux transporters, particularly P-glycoprotein (P-gp), present in the gastrointestinal tract .

Subcellular Localization

The subcellular localization of Meropenem trihydrate is primarily within the bacterial cell wall where it binds to PBPs and inhibits the synthesis of vital cell wall components . This leads to cell death . The localization of Meropenem within the bacterial cell wall is crucial for its antibacterial activity.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le méropéneme est synthétisé par un processus en plusieurs étapes impliquant la condensation d'un ester d'énole-phosphate avec un dérivé de thiol. Les étapes clés comprennent :

Déprotection et hydrogénation : Le méropéneme diprotégé est ensuite déprotégé et hydrogéné pour obtenir le méropéneme trihydraté non stérile.

Conversion en méropéneme trihydraté stérile : Le méropéneme trihydraté non stérile est converti en méropéneme trihydraté stérile en utilisant de l'eau, une solution d'ammoniaque méthanolique et en purgeant du dioxyde de carbone gazeux.

Méthodes de production industrielle

La production industrielle du méropéneme implique une hydrogénolyse catalytique d'un intermédiaire clé, suivie de processus conventionnels de cyclisation catalytique, d'estérification et de condensation protectrice . Cette méthode simplifie le processus de production, améliore le rendement et réduit les coûts .

Analyse Des Réactions Chimiques

Types de réactions

Le méropéneme subit diverses réactions chimiques, notamment :

Hydrogénation : Utilisée dans l'étape de déprotection lors de la synthèse.

Condensation : Implique la formation de la structure centrale du méropéneme.

Déprotection : Élimination des groupes protecteurs pour obtenir le composé actif.

Réactifs et conditions courants

Hydrogénation : Catalyseur de palladium sur charbon actif (Pd/AC).

Condensation : Ester d'énole-phosphate et dérivé de thiol.

Déprotection : Solution d'ammoniaque méthanolique et dioxyde de carbone gazeux.

Principaux produits formés

Le principal produit formé à partir de ces réactions est le méropéneme trihydraté, qui est ensuite converti en sa forme stérile pour un usage médical .

Applications de la recherche scientifique

Le méropéneme a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antibiotiques β-lactames et leur stabilité.

Biologie : Étudié pour ses interactions avec les cellules bactériennes et les mécanismes de résistance.

Industrie : Utilisé dans le développement de nouveaux antibiotiques et dans la fabrication pharmaceutique.

Mécanisme d'action

Le méropéneme exerce ses effets bactéricides en inhibant la synthèse de la paroi cellulaire. Il pénètre facilement dans la paroi cellulaire de la plupart des bactéries à Gram positif et à Gram négatif pour atteindre les protéines de liaison à la pénicilline (PBP). En se liant à ces protéines, le méropéneme perturbe la synthèse de la paroi cellulaire bactérienne, ce qui entraîne la mort cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Ertapéneme : Moins actif contre les bacilles Gram négatifs non fermentatifs par rapport au méropéneme.

Doripéneme : Spectre d'activité similaire, mais avec des propriétés pharmacocinétiques différentes.

Singularité du méropéneme

Le méropéneme est unique en raison de son large spectre d'activité, de sa stabilité contre l'hydrolyse par la β-lactamase et de sa capacité à être utilisé sans inhibiteur de la déhydropeptidase rénale . Il est plus actif contre les pathogènes Gram négatifs que l'imipéneme et présente un profil de sécurité favorable .

Propriétés

Numéro CAS |

119478-56-7 |

|---|---|

Formule moléculaire |

C17H27N3O6S |

Poids moléculaire |

401.5 g/mol |

Nom IUPAC |

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1 |

Clé InChI |

WCDAAZJSDNCCFU-NACOAMSHSA-N |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |

SMILES isomérique |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O |

SMILES canonique |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O |

Key on ui other cas no. |

119478-56-7 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Solubilité |

Sparingly 5.63e+00 g/L |

Synonymes |

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |

Origine du produit |

United States |

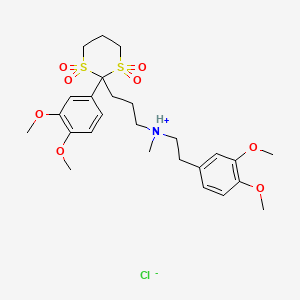

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

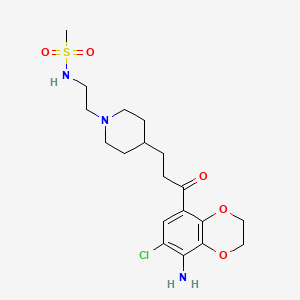

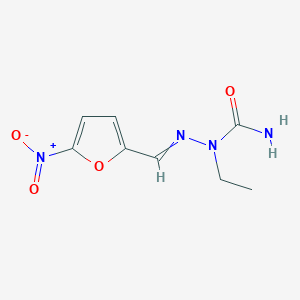

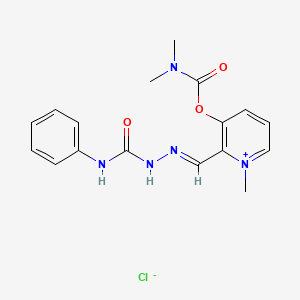

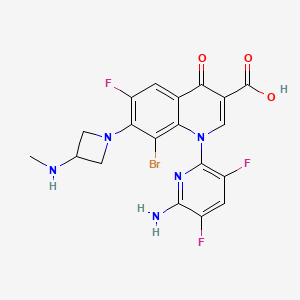

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)